molecular formula C39H43FN2O12 B13858387 (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13858387
M. Wt: 750.8 g/mol
InChI Key: JJFXECUFPSHKNX-OYPMPUONSA-N
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Description

The compound (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple chiral centers and a diverse array of functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Typical synthetic routes may include:

    Formation of the pyrrole ring: This step often involves the condensation of an amine with a diketone under acidic conditions.

    Introduction of the fluorophenyl and hydroxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the heptanoyl chain: This step may involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.

    Glycosylation: The final step involves the attachment of the sugar moiety to the core structure, typically using glycosyl donors and acceptors under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents such as PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its complex structure, featuring multiple chiral centers and a diverse array of functional groups. This complexity allows for a wide range of interactions with biological targets, making it a versatile tool for scientific research.

Properties

Molecular Formula

C39H43FN2O12

Molecular Weight

750.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C39H43FN2O12/c1-20(2)31-30(37(50)41-24-12-14-25(43)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(40)11-9-22)42(31)17-16-26(44)18-27(45)19-28(46)53-39-35(49)33(47)34(48)36(54-39)38(51)52/h3-15,20,26-27,33-36,39,43-45,47-49H,16-19H2,1-2H3,(H,41,50)(H,51,52)/t26-,27-,33+,34+,35-,36+,39-/m1/s1

InChI Key

JJFXECUFPSHKNX-OYPMPUONSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O

Origin of Product

United States

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